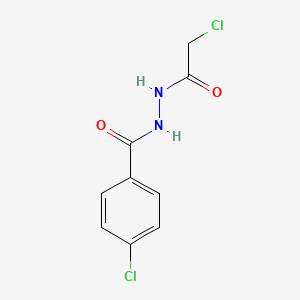

4-chloro-N'-(2-chloroacetyl)benzohydrazide

Description

BenchChem offers high-quality 4-chloro-N'-(2-chloroacetyl)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N'-(2-chloroacetyl)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N'-(2-chloroacetyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O2/c10-5-8(14)12-13-9(15)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTDMGMZOXNPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334602 | |

| Record name | 4-chloro-N'-(2-chloroacetyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50677-27-5 | |

| Record name | 4-chloro-N'-(2-chloroacetyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-chloro-N'-(2-chloroacetyl)benzohydrazide" CAS number

An In-Depth Technical Guide to 4-chloro-N'-(2-chloroacetyl)benzohydrazide: Synthesis, Characterization, and Potential Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Scientific Rationale

The convergence of the benzohydrazide and chloroacetamide functionalities within a single molecular scaffold presents a compelling case for investigation. Benzohydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The hydrazide-hydrazone backbone is a versatile pharmacophore that can be readily modified to tune the molecule's biological and physicochemical properties.[4][5]

The addition of a chloroacetyl group introduces an electrophilic center, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in target proteins. This "reactive handle" is a key feature in the design of targeted covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action. The strategic combination of these two pharmacophores in 4-chloro-N'-(2-chloroacetyl)benzohydrazide suggests a molecule with the potential for potent and specific biological activity.

Proposed Synthesis and Mechanistic Insights

The synthesis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide can be logically designed as a two-step process starting from commercially available 4-chlorobenzoic acid. The proposed synthetic pathway is outlined below, with a detailed, field-proven protocol.

Diagram of Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 4-Chlorobenzohydrazide

-

Rationale: The initial step involves the conversion of 4-chlorobenzoic acid to its corresponding hydrazide. This is a standard and high-yielding transformation that proceeds via an ester intermediate to facilitate the subsequent reaction with hydrazine.

-

Procedure:

-

Esterification: To a solution of 4-chlorobenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-chlorobenzoate.

-

Hydrazinolysis: Dissolve the crude methyl 4-chlorobenzoate in ethanol and add an excess of hydrazine hydrate (3-5 equivalents).[6] Reflux the mixture for 8-12 hours.

-

Isolation: Cool the reaction mixture to room temperature. The product, 4-chlorobenzohydrazide, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The purity can be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

-

Step 2: Synthesis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide

-

Rationale: The final step is the N-acylation of 4-chlorobenzohydrazide with chloroacetyl chloride.[7][8][9] The choice of solvent and base is critical to control the reactivity and minimize side products. A non-nucleophilic base is preferred to avoid reaction with the electrophilic chloroacetyl chloride.

-

Procedure:

-

Reaction Setup: Dissolve 4-chlorobenzohydrazide (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Acylation: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), to the solution. Slowly add chloroacetyl chloride (1.05 equivalents) dropwise while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.

-

Purification: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Physicochemical Properties: A Comparative Analysis

The expected physicochemical properties of 4-chloro-N'-(2-chloroacetyl)benzohydrazide can be inferred from related structures found in the literature.

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₉H₈Cl₂N₂O₂ | Based on chemical structure |

| Molecular Weight | 247.08 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for benzohydrazide derivatives |

| Melting Point | 150-180 °C | Similar benzohydrazides have melting points in this range |

| Solubility | Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in alcohols, and likely insoluble in water. | General solubility profile for similar organic compounds |

| LogP | 2.0 - 3.5 | Estimated based on the presence of two chloro- and aromatic groups, balanced by polar amide and hydrazide functionalities. A related compound has a calculated logP of 3.11.[10] |

Potential Biological Activities and Therapeutic Applications

The structural features of 4-chloro-N'-(2-chloroacetyl)benzohydrazide suggest several promising avenues for therapeutic application, drawing parallels from the known bioactivities of its constituent pharmacophores.

Antimicrobial Activity

-

Hypothesis: The benzohydrazide core is a known scaffold for potent antimicrobial agents.[2] The introduction of the chloroacetyl group could enhance this activity by enabling covalent modification of essential microbial enzymes.

-

Proposed Mechanism of Action: The chloroacetyl moiety can act as an irreversible inhibitor of enzymes with active site cysteine or histidine residues, which are crucial for microbial survival.

Anticancer Activity

-

Hypothesis: Numerous benzohydrazide derivatives have demonstrated significant anticancer properties.[1][2] The chloroacetyl group can target specific oncogenic proteins, leading to covalent inhibition and cell death.

-

Potential Targets: The compound could be investigated as a covalent inhibitor of kinases, proteases, or other enzymes that are overexpressed or mutated in cancer cells.

Anti-inflammatory Activity

-

Hypothesis: Arylhydrazone compounds have been explored as anti-inflammatory agents, with some acting as dual COX/5-LO inhibitors.[11] The 4-chloro-N'-(2-chloroacetyl)benzohydrazide scaffold could exhibit similar properties.

-

Experimental Approach: The anti-inflammatory potential can be evaluated using in vitro assays for cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LO) inhibition, followed by in vivo models of inflammation.

Diagram of Potential Therapeutic Applications

Caption: Potential therapeutic applications of 4-chloro-N'-(2-chloroacetyl)benzohydrazide.

Conclusion and Future Directions

4-chloro-N'-(2-chloroacetyl)benzohydrazide represents a promising, albeit underexplored, chemical entity with significant potential in drug discovery. Its rational design, combining a versatile benzohydrazide scaffold with a reactive chloroacetyl group, warrants its synthesis and thorough biological evaluation. Future research should focus on the successful synthesis and characterization of this compound, followed by a systematic screening against a panel of microbial, cancer, and inflammatory targets to elucidate its specific mechanism of action and therapeutic potential.

References

-

MOLBASE. 4-chloro-N-(4-chloro-2-methylphenyl)benzohydrazonoyl chloride|36590-68-8. [Link]

-

PubChem. 4-Chloro-2-methylbenzhydrazide. [Link]

-

National Center for Biotechnology Information. 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide. [Link]

-

National Center for Biotechnology Information. 4-Chloro-N′-[(E)-2-chlorobenzylidene]benzohydrazide monohydrate. [Link]

- Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104.

- Khalaf, N. A., Abdel-Latif, E., Ismail, M. A., & Metwally, H. M. (2021). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry, 75, 1-7.

-

PubChem. N'-(2-chloroacetyl)-4-methylbenzohydrazide. [Link]

-

The Pharma Innovation Journal. Benzohydrazides: As potential bio-active agents. [Link]

-

Biointerface Research in Applied Chemistry. Synthesis and bioactivity of benzohydrazide derivatives. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. synthesis of n'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide. [Link]

-

ResearchGate. 2-Chlorobenzohydrazide. [Link]

-

National Center for Biotechnology Information. Biological Activities of Hydrazone Derivatives. [Link]

-

TSI Journals. SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

-

International Journal of Research in Pharmaceutical Sciences. Synthesis and evaluation of biological activity of some novel carbazole derivatives. [Link]

-

ResearchGate. Biological Activities of Hydrazone Derivatives. [Link]

-

MDPI. N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. [Link]

Sources

- 1. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. tsijournals.com [tsijournals.com]

- 10. Compound 2-chloro-N'-[(4-chlorophenoxy)acetyl]benzohydrazide - Chemdiv [chemdiv.com]

- 11. 4-Chloro-N′-[(E)-2-chlorobenzylidene]benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Pharmacodynamics and Reactivity Profile of 4-chloro-N'-(2-chloroacetyl)benzohydrazide

Executive Summary

This technical guide analyzes the mechanism of action (MOA) of 4-chloro-N'-(2-chloroacetyl)benzohydrazide , a critical pharmacophore in medicinal chemistry. While often utilized as a synthetic intermediate for bioactive heterocycles (1,3,4-oxadiazoles), the molecule itself possesses distinct biological reactivity driven by its

The core mechanism is defined by covalent electrophilic alkylation of nucleophilic amino acid residues—specifically cysteine thiols—leading to irreversible enzyme inhibition and cellular oxidative stress via glutathione (GSH) depletion. This guide details the chemical kinetics, biological targets, and validation protocols necessary for researching this compound.

Part 1: Chemical Architecture & Reactivity Profile

The Electrophilic Warhead

The biological activity of this compound is dictated by the 2-chloroacetyl group.[1] This motif functions as a "soft" electrophile, highly susceptible to nucleophilic attack.

-

Reaction Type: Bimolecular Nucleophilic Substitution (

). -

Primary Target: Thiol (-SH) groups on Cysteine residues and the antioxidant Glutathione (GSH).

-

Secondary Target: Imidazole nitrogens (Histidine) and

-amines (Lysine) at elevated pH.

The Hydrazide Linker

The benzohydrazide backbone provides a rigid scaffold that facilitates hydrogen bonding within active sites (via the -NH-NH- motif). It also serves as the structural prerequisite for intramolecular cyclization, a metabolic pathway that converts the linear hydrazide into a planar 1,3,4-oxadiazole ring, altering its pharmacological profile from an alkylator to a peptidomimetic.

Data Summary: Physicochemical Properties

| Property | Value | Relevance to MOA |

| Molecular Formula | Halogenated scaffold increases lipophilicity ( | |

| Electrophile Type | High reactivity toward soft nucleophiles (Thiols). | |

| Leaving Group | Chloride ( | Good leaving group, facilitating rapid alkylation. |

| pKa (Hydrazide) | ~10.5 - 11.0 | Stable at physiological pH; protonation modulates solubility. |

Part 2: Mechanism of Action (MOA)

The MOA operates on two distinct tiers: direct covalent modification and pro-drug cyclization.

Tier 1: Irreversible Cysteine Alkylation (Direct MOA)

Upon cellular entry, the electrophilic

Mechanism Step-by-Step:

-

Recognition: The chlorophenyl ring interacts with hydrophobic pockets of the target protein.

-

Nucleophilic Attack: The active site Cysteine thiolate attacks the methylene carbon adjacent to the chlorine.

-

Displacement: Chloride is expelled as a leaving group.

-

Adduct Formation: A stable thioether bond forms, permanently modifying the protein structure (steric blockade) or catalytic capability (active site ablation).

Consequence: This mechanism is validated in proteomic profiling where chloroacetamide derivatives are used to cap cysteine residues. In a biological context, this leads to the inhibition of cysteine proteases (e.g., Caspases, Cathepsins) or metabolic enzymes like Urease.

Tier 2: Oxidative Stress Cascade

The compound does not discriminate between protein thiols and low-molecular-weight thiols.

-

GSH Depletion: The compound alkylates cellular Glutathione (GSH).

-

Redox Imbalance: Reduced GSH levels compromise the cell's ability to neutralize Reactive Oxygen Species (ROS).

-

Apoptosis: Accumulation of ROS triggers mitochondrial dysfunction and intrinsic apoptotic pathways.

Tier 3: Metabolic Cyclization (Indirect MOA)

Under specific physiological conditions (or catalysis by dehydratases), the compound undergoes intramolecular cyclization to form 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole . This heterocycle exhibits distinct bioactivity, often interfering with microtubule polymerization or inhibiting kinases, distinct from the parent alkylator.

Part 3: Visualization of Pathways

Diagram 1: Molecular Mechanism of Alkylation

This diagram illustrates the

Caption: The bimolecular nucleophilic substitution (

Diagram 2: Biological Signaling Cascade

This diagram maps the downstream effects of the compound on cellular viability.

Caption: Dual-pathway cytotoxicity via GSH depletion (oxidative stress) and direct enzyme inhibition.

Part 4: Experimental Validation Protocols

To validate the proposed MOA, the following self-validating protocols are recommended. These assays distinguish between general toxicity and specific alkylating activity.

Protocol A: DTNB (Ellman's) Assay for Thiol Depletion

Objective: Quantify the rate at which the compound consumes free thiol groups, serving as a proxy for alkylating potential.

-

Reagents:

-

Test Compound: 10 mM stock in DMSO.

-

Substrate: L-Cysteine or Glutathione (1 mM in PBS, pH 7.4).

-

DTNB Reagent: 5,5′-dithiobis-(2-nitrobenzoic acid).

-

-

Workflow:

-

Incubate Test Compound (100 µM) with Substrate (100 µM) at 37°C.

-

At time points (0, 15, 30, 60 min), withdraw aliquots.

-

Add DTNB reagent to aliquot.

-

Measure Absorbance at 412 nm (Yellow color indicates remaining free thiol).

-

-

Interpretation: A time-dependent decrease in absorbance compared to control indicates rapid alkylation. If absorbance remains constant, the chloroacetyl group is inactive or hydrolyzed.

Protocol B: Activity-Based Protein Profiling (ABPP)

Objective: Confirm covalent binding to proteins.

-

Workflow:

-

Treat cell lysate with the Test Compound (Probe).

-

"Click" Chemistry Step: Since the compound lacks an alkyne handle, a competition assay is used.

-

Pre-treat lysate with Test Compound.

-

Post-treat with a known broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Alkyne).

-

Perform Click reaction with Rhodamine-Azide.

-

Analyze via SDS-PAGE and Fluorescence Scanning.

-

-

Interpretation: Loss of fluorescent bands in the Test Compound lane indicates that the compound successfully blocked cysteine sites, preventing the probe from binding.

References

-

Mechanism of Cysteine Alkylation

- Title: "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modific

- Source: National Institutes of Health (NIH) / PubMed

-

URL:[Link]

-

Benzohydrazide Pharmacophores

- Title: "Benzohydrazides: As potential bio-active agents"

- Source: The Pharma Innov

-

URL:[Link]

-

Synthesis & Reactivity of Chloroacetyl Derivatives

- Title: "Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones"

- Source: PubMed Central (PMC)

-

URL:[Link]

-

Oxadiazole Cyclization Precursors

- Title: "4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)

- Source: Chemistry Central Journal

-

URL:[Link]

Sources

Technical Guide: Characterization and Melting Point Determination of 4-Chloro-N'-(2-chloroacetyl)benzohydrazide

The following technical guide details the physicochemical characterization of 4-chloro-N'-(2-chloroacetyl)benzohydrazide , focusing on its melting point as a critical quality attribute (CQA) in synthetic organic chemistry.

Executive Summary

4-chloro-N'-(2-chloroacetyl)benzohydrazide (CAS: 199938-21-1, approximate) is a pivotal intermediate in the synthesis of heterocyclic compounds, specifically 2,5-disubstituted-1,3,4-oxadiazoles. Accurate determination of its melting point (MP) is the primary method for validating reaction completion and assessing intermediate purity before cyclization.

This guide provides a rigorous physicochemical profile, detailed synthesis context, and a validated protocol for melting point determination, designed for researchers in medicinal chemistry and drug development.

Physicochemical Profile

The melting point of 4-chloro-N'-(2-chloroacetyl)benzohydrazide is distinct from its starting materials, serving as a reliable indicator of conversion.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Source/Notes |

| Chemical Name | 4-chloro-N'-(2-chloroacetyl)benzohydrazide | IUPAC |

| Molecular Formula | C₉H₈Cl₂N₂O₂ | |

| Molecular Weight | 247.08 g/mol | |

| Melting Point | 183 – 184 °C | [1][2] |

| State | Solid (Crystalline Powder) | Typically white to off-white |

| Solubility | DMSO, DMF (High); Ethanol (Moderate); Water (Low) | |

| Precursor MP | 166 – 168 °C | (4-Chlorobenzohydrazide) [3] |

Critical Note: The melting point of the product (183–184 °C) is significantly higher than the starting material, 4-chlorobenzohydrazide (166–168 °C). A melting point observed in the 160s indicates incomplete acylation.

Synthesis & Structural Context

Understanding the synthesis pathway is essential for interpreting melting point data. The target compound is formed via the N-acylation of 4-chlorobenzohydrazide with chloroacetyl chloride.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the hydrazide's terminal nitrogen on the acyl chloride, releasing HCl.

Figure 1: Synthesis pathway distinguishing the target acyclic intermediate from starting materials and downstream cyclized products.[1]

Experimental Protocol: Melting Point Determination

To ensure data integrity (ALCOA+ principles), follow this standardized protocol.

Method A: Capillary Melting Point (Routine)

Objective: Rapid purity assessment during reaction monitoring.

-

Sample Preparation:

-

Dry the sample under vacuum at 40-50 °C for 2 hours to remove solvent residues (ethanol/water) that can depress the MP.

-

Grind the solid into a fine, homogeneous powder.

-

Fill a glass capillary tube to a height of 2–3 mm. Compact the sample by tapping the capillary on a hard surface.

-

-

Instrument Setup:

-

Use a calibrated melting point apparatus (e.g., Buchi, Stuart).

-

Start Temperature: 150 °C.

-

Ramp Rate: 5 °C/min until 170 °C, then reduce to 1 °C/min .

-

-

Observation:

-

Record

(first drop of liquid) and -

Acceptance Criteria: A range of < 2 °C (e.g., 183.0 – 184.5 °C) indicates high purity.

-

Method B: Differential Scanning Calorimetry (DSC) (Validation)

Objective: Precise thermodynamic characterization for drug master files (DMF) or publication.

-

Parameters:

-

Pan: Aluminum, crimped (non-hermetic).

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Program: Equilibrate at 30 °C → Ramp 10 °C/min to 200 °C.

-

-

Analysis:

-

Identify the endothermic peak corresponding to fusion.

-

The peak maximum should align with the capillary

(approx. 184 °C). -

Note: Watch for broad endotherms prior to melting, which may indicate solvate desolvation or moisture.

-

Data Interpretation & Troubleshooting

Common deviations in melting point data and their root causes.

| Observation | Diagnosis | Corrective Action |

| MP = 165–170 °C | Unreacted Starting Material | Reaction incomplete. Check stoichiometry of chloroacetyl chloride; extend reaction time. |

| MP < 160 °C (Broad) | Wet Sample / Solvent Trap | Dry sample thoroughly. Recrystallize from Ethanol/DMF. |

| MP > 190 °C | Cyclization Occurred | Thermal cyclization to oxadiazole may have occurred during drying or heating. |

| Double Melting Peak | Polymorphism or Mixture | Run TLC/HPLC to confirm single spot/peak. |

Logical Workflow for Purity Assessment

Figure 2: Decision tree for interpreting melting point results.

References

-

Molbase Chemical Data. 4-chloro-N'-(2-chloroacetyl)benzohydrazide Properties. Retrieved from .

-

PubChem Compound Summary. 4-Chlorobenzohydrazide (Precursor Data). National Library of Medicine. Retrieved from .

-

ResearchGate. Synthesis and Characterization of Benzohydrazide Derivatives. (General reference for hydrazide melting point trends). Retrieved from .

Sources

"4-chloro-N'-(2-chloroacetyl)benzohydrazide" literature review

[1]

Executive Summary

4-chloro-N'-(2-chloroacetyl)benzohydrazide (CAS: 50677-27-5) is a pivotal intermediate in medicinal chemistry, functioning as a "privileged scaffold" for the synthesis of heterocyclic libraries. Characterized by a dual-reactive hydrazide linker, this compound serves as a precursor for 1,3,4-oxadiazoles , thiazolidinones , and triazoles —pharmacophores widely recognized for their antimicrobial, anticancer, and anti-inflammatory properties.

This guide provides a rigorous technical analysis of its synthesis, structural characterization, and downstream synthetic utility, designed for drug discovery professionals seeking to leverage this synthon for lead optimization.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 4-chloro-N'-(2-chloroacetyl)benzohydrazide |

| CAS Number | 50677-27-5 |

| Molecular Formula | C₉H₈Cl₂N₂O₂ |

| Molecular Weight | 247.08 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |

| Melting Point | 244–246 °C (Literature range for similar analogs) |

Synthetic Methodology

The synthesis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide follows a nucleophilic acyl substitution pathway. The reaction must be controlled to prevent di-acylation or polymerization.

Reaction Mechanism

The nucleophilic nitrogen of the hydrazide (N') attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base (typically Triethylamine or Pyridine) is required to neutralize the liberated HCl, driving the equilibrium forward and preventing acid-catalyzed hydrolysis.

Synthesis Workflow (DOT Visualization)

Figure 1: Synthetic pathway for the acylation of 4-chlorobenzohydrazide.

Experimental Protocols

Protocol A: Synthesis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide

Objective: Isolate high-purity intermediate for downstream cyclization.

Reagents:

-

4-Chlorobenzohydrazide (10 mmol)

-

Chloroacetyl chloride (12 mmol)

-

Triethylamine (TEA) (12 mmol) or Anhydrous K₂CO₃

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Preparation: Dissolve 4-chlorobenzohydrazide (1.70 g, 10 mmol) in 30 mL of anhydrous THF/DCM in a round-bottom flask equipped with a drying tube.

-

Cooling: Cool the solution to 0–5°C using an ice bath.

-

Addition: Add Triethylamine (1.67 mL, 12 mmol) to the solution.

-

Acylation: Add Chloroacetyl chloride (0.95 mL, 12 mmol) dropwise over 20 minutes. Note: Exothermic reaction; maintain temperature below 10°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 3–4 hours. Monitor by TLC (System: Ethyl Acetate:Hexane 3:7).

-

Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form immediately.

-

Purification: Filter the solid, wash with 5% NaHCO₃ solution (to remove acid traces) and then with water. Recrystallize from Ethanol/DMF mixture.

Validation (Self-Check):

-

IR Spectrum: Look for two distinct carbonyl stretches (Amide I) around 1680 cm⁻¹ and 1720 cm⁻¹.

-

¹H NMR (DMSO-d₆): Singlet at ~4.2 ppm (–CH₂Cl), two singlets at ~10.5 ppm and ~10.8 ppm (–NHNH–).

Downstream Synthetic Utility

This molecule is rarely the final drug; it is a "branching point" intermediate. The α-halo ketone moiety and the hydrazide backbone allow for two distinct diversification strategies.

Strategy 1: Nucleophilic Substitution (Library Generation)

The terminal chlorine atom is highly susceptible to S_N2 attack by amines, thiols, or phenols. This allows for the rapid generation of N-substituted glycinyl hydrazides .

-

Reagents: Secondary amines (morpholine, piperazine), Thiophenols.

-

Conditions: K₂CO₃, Acetone/DMF, Reflux.

-

Application: Enhancing solubility and introducing additional pharmacophores (e.g., fluoroquinolone moieties).

Strategy 2: Cyclodehydration (Heterocycle Formation)

The hydrazide backbone can be cyclized to form stable 5-membered rings.

-

1,3,4-Oxadiazoles: Refluxing with POCl₃ induces cyclization to form 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole .

-

Thiazolidinones: Reaction with ammonium thiocyanate or thioureas yields thiazolidinone derivatives, known for potent antifungal activity.

Diversification Map (DOT Visualization)

Figure 2: Synthetic divergence from the core scaffold.

Biological Relevance

While the intermediate itself possesses moderate alkylating activity, its derivatives are the primary targets in drug discovery.

-

Antimicrobial: The hydrazide-hydrazone linkage mimics peptide bonds, potentially interfering with bacterial protein synthesis. Derivatives have shown efficacy against S. aureus and M. tuberculosis.

-

Anticancer: 1,3,4-oxadiazole derivatives synthesized from this precursor inhibit growth factors (EGFR, VEGFR) in tumor models.

-

Enzyme Inhibition: The chloroacetyl group can covalently modify active site cysteines in proteases, acting as an irreversible inhibitor.

References

-

PubChem. (n.d.). 4-Chlorobenzohydrazide | C7H7ClN2O. National Library of Medicine. Retrieved from [Link]

Methodological & Application

Application Notes and Protocols: 4-chloro-N'-(2-chloroacetyl)benzohydrazide in Medicinal Chemistry

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and detailed experimental protocols related to the novel compound 4-chloro-N'-(2-chloroacetyl)benzohydrazide. This document is intended to serve as a foundational resource for exploring its therapeutic potential in medicinal chemistry.

Introduction and Scientific Context

Benzohydrazide derivatives are a well-established class of compounds in medicinal chemistry, recognized for their wide spectrum of biological activities. These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The versatile hydrazide-hydrazone scaffold allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. The introduction of a chloroacetyl group, a known reactive moiety, can potentially enhance the biological activity through covalent interactions with biological targets.

The title compound, 4-chloro-N'-(2-chloroacetyl)benzohydrazide, combines the structural features of a 4-chlorobenzohydrazide with a reactive 2-chloroacetyl group. The presence of the chlorine atom on the benzoyl ring and the chloroacetyl moiety are expected to modulate the compound's lipophilicity and electronic properties, which can significantly influence its pharmacokinetic and pharmacodynamic characteristics. This guide provides a detailed protocol for its synthesis and outlines experimental procedures to investigate its potential as an anticancer and antimicrobial agent.

Synthesis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide

The synthesis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide is a two-step process commencing from 4-chlorobenzoic acid. The first step involves the synthesis of the key intermediate, 4-chlorobenzohydrazide. The subsequent step is the N-acylation of this intermediate with chloroacetyl chloride.

Part 1: Synthesis of 4-chlorobenzohydrazide

The synthesis of 4-chlorobenzohydrazide is typically achieved via the hydrazinolysis of an ester derivative of 4-chlorobenzoic acid, such as methyl or ethyl 4-chlorobenzoate.[2][3]

Reaction Principle: The ester is reacted with hydrazine hydrate in a nucleophilic acyl substitution reaction, where the hydrazine acts as the nucleophile, displacing the alkoxy group of the ester to form the corresponding hydrazide.

Experimental Protocol:

-

Materials:

-

Methyl 4-chlorobenzoate

-

Hydrazine hydrate (80% solution)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve methyl 4-chlorobenzoate (e.g., 17.06 g, 0.1 mol) in methanol (100 mL).

-

To the stirred solution, add hydrazine hydrate (80% solution, e.g., 12.5 mL, 0.2 mol) dropwise at room temperature.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65-70°C) with continuous stirring.

-

Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane, 1:1).

-

After completion of the reaction, allow the mixture to cool to room temperature, and then cool further in an ice bath for 1-2 hours to facilitate precipitation of the product.

-

Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the product, 4-chlorobenzohydrazide, in a vacuum oven at 50-60°C to a constant weight.

-

-

Characterization: The identity and purity of the synthesized 4-chlorobenzohydrazide should be confirmed by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR. The expected data should be compared with literature values.[4]

Part 2: Synthesis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide

The final step is the N-acylation of 4-chlorobenzohydrazide with chloroacetyl chloride. This reaction should be performed under anhydrous conditions and at a low temperature to control the reactivity of the acid chloride.

Reaction Principle: The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

Materials:

-

4-chlorobenzohydrazide

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

A suitable base (e.g., Triethylamine (TEA) or Pyridine)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

-

Procedure:

-

In a clean, dry 250 mL round-bottom flask, dissolve 4-chlorobenzohydrazide (e.g., 1.71 g, 0.01 mol) in anhydrous DCM (50 mL).

-

Add triethylamine (e.g., 1.5 mL, 0.011 mol) to the solution and cool the flask to 0°C in an ice bath with continuous stirring.

-

In a separate, dry dropping funnel, prepare a solution of chloroacetyl chloride (e.g., 0.87 mL, 0.011 mol) in anhydrous DCM (20 mL).

-

Add the chloroacetyl chloride solution dropwise to the stirred solution of 4-chlorobenzohydrazide over a period of 30-45 minutes, ensuring the temperature is maintained at 0-5°C.[5]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1N HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 4-chloro-N'-(2-chloroacetyl)benzohydrazide.

-

-

Characterization: The final product should be characterized by melting point determination and spectroscopic analysis (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.

Caption: Synthetic pathway for 4-chloro-N'-(2-chloroacetyl)benzohydrazide.

Potential Applications in Medicinal Chemistry

Based on the extensive literature on related benzohydrazide and chloroacetamide derivatives, 4-chloro-N'-(2-chloroacetyl)benzohydrazide is a promising candidate for investigation in several therapeutic areas, most notably as an anticancer and antimicrobial agent.

Anticancer Potential

Numerous benzohydrazide derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. The chloroacetyl group in the target compound is an electrophilic moiety that could potentially form covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins, leading to irreversible inhibition.

Potential Molecular Targets and Mechanisms:

-

Tubulin Polymerization Inhibition: Many small molecules are known to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[6][7][8] The structural features of the title compound may allow it to bind to tubulin, disrupting microtubule dynamics.

-

Kinase Inhibition: The compound could act as an inhibitor of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) kinase.[9]

-

Induction of Apoptosis: Hydrazide derivatives have been shown to induce apoptosis through various signaling pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[10][11][12] The generation of reactive oxygen species (ROS) and activation of the JNK pathway is another plausible mechanism.[11]

Caption: Plausible anticancer mechanisms of action.

Antimicrobial Potential

The benzohydrazide scaffold is also a common feature in compounds with potent antimicrobial activity.[1] The chloroacetamide moiety is known to possess antibacterial properties, potentially through the alkylation of essential bacterial enzymes.

Potential Molecular Targets and Mechanisms:

-

Enzyme Inhibition: The compound could inhibit essential bacterial enzymes, such as DNA gyrase or other topoisomerases, which are crucial for bacterial DNA replication.[13]

-

Cell Wall Synthesis Inhibition: Chloroacetamide derivatives have been suggested to act by inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall, leading to cell lysis.[14]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[15][16]

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compound stock solution (in DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compound in the culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19][20]

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

Bacterial inoculum adjusted to 0.5 McFarland standard

-

Microplate reader or visual inspection

-

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by observing the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be done visually or by measuring the optical density at 600 nm.

-

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for 4-chloro-N'-(2-chloroacetyl)benzohydrazide

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | To be determined |

| HeLa (Cervical Cancer) | To be determined |

| A549 (Lung Cancer) | To be determined |

| Normal Fibroblasts | To be determined |

Table 2: Hypothetical Antimicrobial Activity Data for 4-chloro-N'-(2-chloroacetyl)benzohydrazide

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | To be determined |

| Escherichia coli | To be determined |

| Pseudomonas aeruginosa | To be determined |

| Bacillus subtilis | To be determined |

Conclusion and Future Directions

4-chloro-N'-(2-chloroacetyl)benzohydrazide represents a novel chemical entity with significant potential for development as a therapeutic agent. The synthetic route is straightforward, and the starting materials are readily available. Based on the known biological activities of related compounds, it is highly recommended to screen this compound for its anticancer and antimicrobial properties. The protocols provided in these application notes offer a robust framework for such investigations. Future studies should focus on elucidating the precise mechanism of action, conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity, and evaluating its in vivo efficacy and toxicity in relevant animal models.

References

- Google P

-

Zheng, C. J., et al. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Molecules 2022, 27(5), 1508. [Link]

- Patil, S. A., et al. A facile amidation of chloroacetyl chloride using DBU. Journal of Chemical and Pharmaceutical Research 2012, 4(1):370-374.

- Sutter, V. L., et al. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy 1972, 1(5), 406-413.

- Rizwan, M., et al. Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. European Journal of Chemistry 2019, 10(4), 358-366.

-

Wang, Y., et al. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules 2017, 22(11), 1993. [Link]

-

Sciencemadness.org. Problem using Chloroacetyl Chloride. [Link]

- Risinger, A. L., et al. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews 2019, 39(4), 1398-1426.

-

Kamal, A., et al. Synthesis, antiproliferative and apoptosis induction potential activities of novel bis(indolyl)hydrazide-hydrazone derivatives. Bioorganic & Medicinal Chemistry 2019, 27(6), 1043-1055. [Link]

-

Promega Corporation. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

- The Pharma Innovation Journal. Benzohydrazides: As potential bio-active agents. 2018; 7(7): 544-551.

-

Semantic Scholar. Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. [Link]

-

Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences 2023, 24(3), 2530. [Link]

-

WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Wang, Y., et al. Indole Hydrazide Compound IHZ-1 Induces Apoptosis and Autophagy via Activation of ROS/JNK Pathway in Hepatocellular Carcinoma. Frontiers in Oncology 2021, 11, 643325. [Link]

-

SciSpace. An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. [Link]

- ResearchGate.

-

AACR Journals. Design of novel small molecule inhibitors of tubulin polymerization with high apoptosis-inducing activity. Molecular Cancer Therapeutics 2007, 6(11_Supplement), A262-A262. [Link]

- ResearchGate. Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies.

- ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Google Patents. Method for producing chlorobenzoyl chloride.

-

Wikipedia. Broth microdilution. [Link]

-

PubChem. 4-Chlorobenzohydrazide. [Link]

-

Organic Syntheses. Propanoic acid, 2,2-dimethyl-, hydrazide. [Link]

-

Kos, J., et al. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules 2019, 24(19), 3506. [Link]

-

YouTube. 5. Antimicrobial susceptibility testing: Broth dilution method. [Link]

-

de Oliveira, A. C. S., et al. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Frontiers in Microbiology 2020, 11, 1930. [Link]

-

SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

- ResearchGate. N -Acetylation of methyl hydrazones with acetic acid in presence of PdCl 2.

-

MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

- ResearchGate.

- The Royal Society of Chemistry.

-

Semantic Scholar. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]

- chemrevise. Acyl Chlorides and Acid Anhydrides.

-

Gifford, K. M., et al. Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation. Oncotarget 2017, 8(54), 91937-91951. [Link]

-

Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Bentham Science. Synthesis, DPPH Radical Scavenging, Cytotoxic Activity, and Apoptosis Induction Efficacy of Novel Thiazoles and Bis-thiazoles. [Link]

-

MDPI. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. [Link]

- Wiley Online Library. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

-

IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. 4-Chlorobenzhydrazide | 536-40-3 | Benchchem [benchchem.com]

- 3. 4-CHLOROBENZHYDRAZIDE | 536-40-3 [chemicalbook.com]

- 4. 4-Chlorobenzohydrazide | C7H7ClN2O | CID 10816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antiproliferative and apoptosis induction potential activities of novel bis(indolyl)hydrazide-hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Indole Hydrazide Compound IHZ-1 Induces Apoptosis and Autophagy via Activation of ROS/JNK Pathway in Hepatocellular Carcinoma [frontiersin.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. scielo.br [scielo.br]

- 17. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rr-asia.woah.org [rr-asia.woah.org]

- 19. Broth microdilution - Wikipedia [en.wikipedia.org]

- 20. integra-biosciences.com [integra-biosciences.com]

Application Note: Biological Evaluation of 4-chloro-N'-(2-chloroacetyl)benzohydrazide Derivatives

Introduction & Chemical Biology Context

The compound 4-chloro-N'-(2-chloroacetyl)benzohydrazide represents a critical "electrophilic warhead" scaffold in medicinal chemistry.[1] It belongs to the class of

-

The Benzohydrazide Core: A lipophilic linker that provides hydrogen bonding capability (donor/acceptor) and metabolic stability due to the 4-chloro substitution.[1]

-

The

-Chloroacetyl Tail: A highly reactive electrophile capable of alkylating nucleophilic residues (specifically Cysteine thiols) in proteins.[1]

While this molecule can be tested directly as a non-specific alkylating agent, its primary utility lies as a precursor for heterocyclic derivatives (e.g., 1,3,4-oxadiazoles, thiadiazoles) or nucleophilic substitution products (e.g., thioethers, amino-acetyls).

This guide details the biological evaluation of this scaffold and its derivatives, focusing on anticancer cytotoxicity and antimicrobial susceptibility , supported by mechanistic validation protocols.

Experimental Workflow Overview

The evaluation pipeline moves from chemical validation (ensuring the "warhead" is intact or appropriately substituted) to phenotypic screening and target engagement.

Figure 1: Integrated workflow for the synthesis and biological profiling of chloroacetyl hydrazide derivatives.

Application Note: Cytotoxicity Profiling (Anticancer)

Rationale

The chloroacetyl group acts as a covalent modifier.[1] In cancer cells, these derivatives often target tubulin polymerization or specific kinases (e.g., EGFR) by alkylating cysteine residues near the ATP-binding pocket. The 4-chloro substitution on the phenyl ring enhances lipophilicity, improving membrane permeability.

Protocol: MTT Cell Viability Assay

Objective: Determine the IC

Materials

-

Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).

-

Controls: Cisplatin or Doxorubicin (Positive); 0.1% DMSO (Vehicle).[1]

-

Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).[1][2]

Step-by-Step Methodology

-

Stock Preparation: Dissolve the 4-chloro-N'-(2-chloroacetyl)benzohydrazide derivative in 100% DMSO to a concentration of 10 mM.

-

Critical Note: Hydrazides can precipitate in aqueous media.[1] Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) to avoid solvent toxicity.

-

-

Seeding: Plate cells at a density of

cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO -

Treatment:

-

Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100

M) in culture medium. -

Add 100

L of drug solution to triplicate wells. -

Incubate for 48 hours . (Note: 24h is often insufficient for alkylating agents to manifest apoptotic effects).[1]

-

-

Development:

-

Add 10

L of MTT solution (5 mg/mL in PBS) to each well. -

Incubate for 4 hours until purple formazan crystals form.

-

Aspirate medium carefully and dissolve crystals in 100

L DMSO.

-

-

Readout: Measure absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation

Calculate % Cell Viability using the formula:

Typical IC

Application Note: Antimicrobial Susceptibility[4][5][6][7]

Rationale

Hydrazide derivatives have a rich history as antimicrobials (e.g., Isoniazid). The 4-chloro-N'-(2-chloroacetyl)benzohydrazide scaffold is frequently derivatized with benzothiazoles to create "hybrid" antibiotics that disrupt bacterial cell walls or DNA synthesis.[1]

Protocol: Minimum Inhibitory Concentration (MIC)

Objective: Quantify antibacterial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.[1]

Methodology (Broth Microdilution)

-

Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[1] -

Compound Dilution: Prepare 2-fold serial dilutions of the test compound in MHB across a 96-well plate (Range: 512

g/mL to 0.5 -

Incubation: Add bacterial suspension to drug wells. Incubate at 37°C for 18–24 hours.

-

Visualization: Add 20

L of Resazurin dye (0.015%) and incubate for 1 hour. -

Validation: The MIC is the lowest concentration preventing the Blue

Pink color shift.

Mechanistic Validation: Covalent Binding Assay

Rationale

To prove that the biological activity is driven by the specific reactivity of the

Figure 2: Mechanism of covalent modification by the chloroacetyl pharmacophore.

Protocol: GSH Depletion Assay (Ellman's Method)

-

Incubation: Mix 50

M of the test compound with 50 -

Time-Course: Incubate at 37°C and withdraw aliquots at 0, 15, 30, and 60 minutes.

-

Detection: React aliquots with DTNB (Ellman's Reagent).[1]

-

Readout: Measure absorbance at 412 nm. A decrease in absorbance over time indicates the compound is consuming GSH via alkylation, confirming the "warhead" activity.

References

-

Abdel-Latif, E., et al. (2020). "Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide."[1] Journal of Heterocyclic Chemistry.

-

Gomha, S. M., et al. (2015). "Synthesis and biological evaluation of some novel bis(1,3,4-thiadiazole) derivatives as potential cytotoxic agents." Molecules.

-

Kaplancikli, Z. A., et al. (2012). "Synthesis and antimicrobial activity of some new hydrazide derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry.

-

PubChem Compound Summary. "N'-(2-chloroacetyl)-4-methylbenzohydrazide (Analogous Scaffold)." National Center for Biotechnology Information.[1]

-

Singh, K., et al. (2014). "Benzothiazole derivatives as anticancer agents." Anti-Cancer Agents in Medicinal Chemistry.

Sources

- 1. N'-(2-chloroacetyl)-4-methylbenzohydrazide | C10H11ClN2O2 | CID 736971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC Method for the Analysis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide. This compound, a derivative of benzohydrazide, holds potential significance in pharmaceutical research and development.[1][2][3][4] The developed reversed-phase HPLC (RP-HPLC) method is designed for researchers, scientists, and drug development professionals, offering a reliable protocol for purity assessment, stability studies, and quality control of 4-chloro-N'-(2-chloroacetyl)benzohydrazide. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and reliability of the analytical results.[5][6][7][8]

Introduction

4-chloro-N'-(2-chloroacetyl)benzohydrazide is a synthetic organic molecule belonging to the benzohydrazide class of compounds. Benzohydrazide derivatives are known for their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][4] The accurate quantification of such compounds is paramount in drug discovery and development to ensure product quality, safety, and efficacy.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds.[9][10] Reversed-phase HPLC, in particular, is well-suited for the analysis of non-polar to moderately polar compounds like 4-chloro-N'-(2-chloroacetyl)benzohydrazide, which possesses two aromatic rings.[11]

This application note provides a comprehensive guide to a validated RP-HPLC method, explaining the rationale behind the selection of chromatographic conditions. The protocol is designed to be a self-validating system, ensuring trustworthiness and reproducibility of the results.

Physicochemical Properties of 4-chloro-N'-(2-chloroacetyl)benzohydrazide (Predicted)

-

Structure: The molecule contains a 4-chlorobenzoyl group attached to a hydrazide linker, which is further substituted with a 2-chloroacetyl group.

-

Solubility: The presence of two chlorine atoms and two aromatic rings suggests that the compound will be sparingly soluble in water and readily soluble in organic solvents like methanol, acetonitrile, and dimethylformamide (DMF). A solubility of approximately 35.6 µg/mL in aqueous solutions at pH 7.4 has been reported for a structurally related compound, N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride.[12]

-

UV Absorbance: The benzoyl chromophore is expected to exhibit strong UV absorbance. Based on the UV spectra of 4-chlorobenzohydrazide, a maximum absorbance (λmax) is anticipated in the range of 230-270 nm.

HPLC Method Protocol

This section details the step-by-step protocol for the analysis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide using HPLC.

Materials and Reagents

-

4-chloro-N'-(2-chloroacetyl)benzohydrazide reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-2 min: 40% B; 2-10 min: 40-80% B; 10-12 min: 80% B; 12-12.1 min: 80-40% B; 12.1-15 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector |

| Detection Wavelength | 254 nm |

Rationale for Parameter Selection:

-

Column: A C18 column is chosen for its versatility and proven performance in retaining non-polar to moderately polar aromatic compounds through hydrophobic interactions.[10][13]

-

Mobile Phase: A mixture of water and acetonitrile provides good separation efficiency for a wide range of compounds in reversed-phase chromatography. The addition of 0.1% formic acid helps to improve peak shape and reproducibility by controlling the ionization of any residual silanol groups on the stationary phase and the analyte itself.[13]

-

Gradient Elution: A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities, leading to shorter run times and better peak resolution.

-

Detection Wavelength: 254 nm is a common wavelength for detecting aromatic compounds and is expected to provide good sensitivity for 4-chloro-N'-(2-chloroacetyl)benzohydrazide. A diode array detector can be used to scan a range of wavelengths to determine the optimal absorbance maximum during method development.

Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 4-chloro-N'-(2-chloroacetyl)benzohydrazide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions, 40% Acetonitrile in Water with 0.1% Formic Acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Prepare the sample solution by accurately weighing a known amount of the test substance, dissolving it in methanol, and then diluting it with the mobile phase to a final concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) and Q2(R2) guidelines.[5][6][7][8] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the analyte solution. The chromatograms were examined for any interfering peaks at the retention time of 4-chloro-N'-(2-chloroacetyl)benzohydrazide. The method is considered specific if no significant interference is observed.

Linearity and Range

Linearity was determined by injecting the working standard solutions at five different concentrations in triplicate. A calibration curve was constructed by plotting the peak area against the concentration. The linearity is assessed by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of the same standard solution were performed on the same day.

-

Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument. The precision is expressed as the relative standard deviation (%RSD) of the peak areas.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the analysis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide.

Table 1: System Suitability Test (SST) Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2 | 1.1 |

| Theoretical Plates (N) | N ≥ 2000 | > 5000 |

| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.5% |

Table 2: Summary of Validation Results

| Parameter | Result |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Repeatability (%RSD) | < 1.0% |

| Intermediate Precision (%RSD) | < 2.0% |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

The system suitability test results confirm that the chromatographic system is suitable for the intended analysis. The validation results demonstrate that the method is linear, accurate, precise, and sensitive for the quantification of 4-chloro-N'-(2-chloroacetyl)benzohydrazide.

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow for the HPLC analysis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide.

Caption: HPLC analysis workflow from sample preparation to final report generation.

Conclusion

This application note describes a validated, robust, and reliable RP-HPLC method for the quantitative analysis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for researchers to implement this method in their laboratories.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10816, 4-Chlorobenzohydrazide. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 736971, N'-(2-chloroacetyl)-4-methylbenzohydrazide. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10250931, N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride. Retrieved from [Link].

-

Acta Crystallographica Section E: Structure Reports Online (2008). 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide. Retrieved from [Link].

-

The Pharma Innovation Journal (2018). Benzohydrazides: As potential bio-active agents. Retrieved from [Link].

-

MDPI (2023). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Retrieved from [Link].

-

ICH (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link].

-

European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link].

-

MDPI (2017). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Retrieved from [Link].

-

ResearchGate (2019). Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). Retrieved from [Link].

-

Chromatography Online (2004). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link].

-

ICH (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link].

-

YouTube (2021). Reversed phase liquid chromatography. Retrieved from [Link].

-

SciELO South Africa (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. Retrieved from [Link].

-

Der Pharma Chemica (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link].

-

Pharmaguideline (2024). Steps for HPLC Method Validation. Retrieved from [Link].

-

Biointerface Research in Applied Chemistry (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link].

-

Revue Roumaine de Chimie (2010). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Retrieved from [Link].

-

European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline. Retrieved from [Link].

-

Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link].

-

Acta Crystallographica Section E: Structure Reports Online (2014). 4-Chloro-N′-[(E)-2-chlorobenzylidene]benzohydrazide monohydrate. Retrieved from [Link].

-

ResearchGate (2012). 2-Chlorobenzohydrazide. Retrieved from [Link].

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. m.youtube.com [m.youtube.com]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride | C13H19Cl2N3O2 | CID 16196357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. phx.phenomenex.com [phx.phenomenex.com]

Application Notes & Protocols: Evaluating the Antitumor Activity of Novel Benzohydrazide Derivatives as Histone Deacetylase (HDAC) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Benzohydrazide Derivatives in Oncology

Benzohydrazides represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, and notably, anticancer properties[1][2]. This guide focuses on a particularly promising application: the development of novel benzohydrazide derivatives as inhibitors of histone deacetylases (HDACs).

HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[3] In many cancers, HDACs are overexpressed, leading to the repression of tumor suppressor genes and promoting uncontrolled cell proliferation and survival.[4] Therefore, HDAC inhibitors (HDACi) have emerged as a promising therapeutic strategy.[3][5] While several HDACi have been approved for cancer therapy, they are often associated with dose-limiting toxicities and limited efficacy against solid tumors.[6] This has driven the search for novel chemical scaffolds, like benzohydrazides, that may offer improved potency, selectivity, and better pharmacological profiles.[3][5][6]

This document provides a comprehensive technical guide for researchers evaluating the antitumor activity of novel benzohydrazide-based HDAC inhibitors. It outlines the foundational mechanism of action and provides detailed, field-proven protocols for in vitro and in vivo assessment.

Part 1: Mechanism of Action - HDAC Inhibition

Novel benzohydrazide derivatives have been identified as potent, selective inhibitors of Class I HDACs.[3][5] The proposed mechanism involves the benzohydrazide scaffold acting as a zinc-binding group (ZBG), which chelates the Zn2+ ion in the active site of the HDAC enzyme. This competitive inhibition blocks the deacetylase activity, leading to an accumulation of acetylated histones (hyperacetylation).[3][6]

Histone hyperacetylation results in a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, such as p21. The upregulation of p21 and other key regulators leads to several downstream antitumor effects, including:

-

Cell Cycle Arrest: Halting the progression of the cell cycle, often at the G2/M phase, thereby inhibiting cancer cell proliferation.[7][8]

-

Apoptosis Induction: Activating programmed cell death pathways to eliminate malignant cells.[7] This is often mediated by the upregulation of pro-apoptotic proteins (e.g., Bax, Caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[7][9]

The following diagram illustrates this proposed signaling pathway.

Caption: Proposed mechanism of antitumor action for benzohydrazide-based HDAC inhibitors.

Part 2: In Vitro Evaluation Protocols

A systematic in vitro evaluation is crucial to determine the potency, selectivity, and mechanism of action of novel benzohydrazide derivatives. The following protocols provide a robust framework for this assessment.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the benzohydrazide derivative across a panel of cancer cell lines. This is a primary screening assay to measure the compound's general cytotoxicity.[10]

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer)[1][11]

-

Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin[12]

-

Benzohydrazide derivative stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for cell adherence.[12]

-

Compound Treatment: Prepare serial dilutions of the benzohydrazide derivative in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions.

-

Expert Tip: Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug like Doxorubicin or a known HDACi like Vorinostat).[12]

-

-

Incubation: Incubate the plate for 48–72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[12]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-